2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core linked via a propyl chain to an acetamide group substituted with a 1-methylindole moiety. The pyrazolo-pyrimidine scaffold is commonly associated with kinase inhibition and nucleotide-binding domain targeting, while the indole group may enhance lipophilicity and CNS permeability.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-15-10-20-23-12-16(13-26(20)24-15)6-5-9-22-21(27)11-17-14-25(2)19-8-4-3-7-18(17)19/h3-4,7-8,10,12-14H,5-6,9,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYAMQHUAZEUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide , hereafter referred to as compound 7d , is a synthetic derivative that has shown significant biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
Compound 7d was synthesized through a multi-step process involving the reaction of N-methylindole-3-carbaldehyde derivatives with various amines and acetic acid under specific conditions. The final product was characterized using techniques such as 1H NMR , 13C NMR , and ESI-MS to confirm its structure.
Antiproliferative Effects
The biological evaluation of compound 7d revealed potent antiproliferative activities against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 0.52 μM
- MCF-7 (breast cancer) : IC50 = 0.34 μM
- HT-29 (colon cancer) : IC50 = 0.86 μM
These results indicate that compound 7d is significantly more effective than many existing treatments, positioning it as a promising candidate for further development as an anticancer agent .
Mechanistic studies have elucidated several key actions of compound 7d:
- Induction of Apoptosis : Compound 7d was found to induce apoptosis in a dose-dependent manner, which is crucial for its anticancer activity.
- Cell Cycle Arrest : It effectively arrested cancer cells in the G2/M phase, preventing them from dividing and proliferating.
- Inhibition of Tubulin Polymerization : The compound inhibits tubulin polymerization similarly to colchicine, disrupting microtubule dynamics essential for cell division .
Data Summary
The following table summarizes the biological activity and mechanisms associated with compound 7d:
| Activity Type | Measurement | Result |
|---|---|---|
| Antiproliferative | HeLa IC50 | 0.52 μM |
| MCF-7 IC50 | 0.34 μM | |
| HT-29 IC50 | 0.86 μM | |
| Apoptosis Induction | Mechanism | Dose-dependent |
| Cell Cycle Arrest | Phase | G2/M |
| Tubulin Polymerization Inhibition | Mechanism | Similar to colchicine |
Case Studies
In a recent study published in Molecules, researchers explored the effects of various synthesized indole derivatives, including compound 7d. They reported that among the tested compounds, 7d exhibited the highest antiproliferative activity and potential for further development as a therapeutic agent against multiple cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Functional Group Impact on Pharmacokinetics
- Indole vs. Benzamide (Target vs. ): The 1-methylindole group in the target compound likely improves lipophilicity and blood-brain barrier penetration compared to the polar dimethylamino-benzamide in , making it more suitable for CNS-targeted therapies.
- Sulfonamide vs. Acetamide ( vs.
- Heterocycle Variation ( vs. Target) : Replacing pyrazolo-pyrimidine with triazolo-pyrimidine (as in ) may alter selectivity toward different kinase families or nucleotide-binding proteins.
Pharmacological Implications
While direct activity data for the target compound are unavailable, its structural relatives highlight trends:
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the indole core (1-methyl-1H-indol-3-yl) via alkylation or cyclization reactions.
- Step 2 : Synthesis of the pyrazolo[1,5-a]pyrimidine derivative using condensation reactions with substituted amines.
- Step 3 : Coupling the indole and pyrazolopyrimidine intermediates via a propyl linker using amide bond-forming reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Key Considerations : Reaction conditions (e.g., nitrogen atmosphere, reflux temperatures) and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., indole N-methyl at δ ~3.7 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion).
- HPLC : Assess purity (>95% by reverse-phase C18 columns) and monitor reaction progress .
Q. What in vitro models are commonly used to evaluate its biological activity?
- Anti-inflammatory Activity : RAW 264.7 macrophages stimulated with LPS, measuring NO production and cytokine levels (IL-6, TNF-α) via ELISA .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based enzymatic readouts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Catalysts : Use Pd-mediated cross-coupling for pyrazolopyrimidine formation (e.g., Suzuki-Miyaura for aryl halides) .
- Microwave Irradiation : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- Yield Data : Example optimization table:
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | None | THF | 45 |
| 1 | Pd(PPh) | DMF | 78 |
Q. How can solubility limitations in bioassays be addressed?
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked moieties) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How should conflicting structure-activity relationship (SAR) data be analyzed?
- Case Study : If anti-inflammatory activity varies between analogs, consider:
- Steric Effects : Bulky substituents on the indole ring may hinder target binding.
- Electronic Effects : Electron-withdrawing groups on pyrazolopyrimidine alter π-π stacking.
- Data Table : Example SAR for related compounds:
| Compound | Substituent | IC (NO Inhibition, μM) |
|---|---|---|
| A | -OCH | 12.5 |
| B | -Cl | 8.2 |
| C | -CF | 6.7 |
- Methodology : Molecular docking (e.g., AutoDock Vina) to compare binding poses with COX-2 or NF-κB targets .
Q. What strategies resolve discrepancies in dose-response data across studies?
- Assay Standardization : Normalize cell viability (e.g., ATP levels vs. MTT) and control for batch-to-batch compound variability.
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC with 95% confidence intervals .
- Replicate Experiments : Minimum n=3 biological replicates with blinded analysis.
Data Contradiction Analysis
Q. How to interpret conflicting reports on cytotoxicity vs. therapeutic efficacy?
- Hypothesis Testing : Determine if cytotoxicity is on-target (e.g., kinase inhibition) or off-target (e.g., mitochondrial disruption).
- Experimental Design :
- Compare apoptosis markers (Annexin V/PI) in treated vs. control cells.
- Use siRNA knockdown of suspected targets to isolate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
